5-methoxy-2,3-dihydro-1H-inden-1-amine

Monoamine Transporters Serotonin Release Neuropsychopharmacology

Researchers face supply inconsistencies for 5-methoxy-2-aminoindane (MEAI) that compromise serotonergic pathway studies. Our qualified 5-methoxy-2,3-dihydro-1H-inden-1-amine (CAS 52372-95-9) solves this: • Validated SSRA activity: SERT EC50 = 134 nM, with 20-fold selectivity over DAT (EC50 = 2,646 nM) and 6.4-fold over NET (EC50 = 861 nM), ensuring clean 5-HT-mediated results. • Enables reproducible alcohol substitute, binge-mitigation, and metabolic disorder research. • Consistent ≥98% purity (HPLC) with full analytical documentation, shipped globally under controlled ambient conditions.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 52372-95-9
Cat. No. B1587977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-2,3-dihydro-1H-inden-1-amine
CAS52372-95-9
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(CC2)N
InChIInChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3
InChIKeyBIYHMCGHGLLTIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2,3-dihydro-1H-inden-1-amine (CAS 52372-95-9) Procurement Guide: Baseline Chemical and Pharmacological Profile


5-Methoxy-2,3-dihydro-1H-inden-1-amine, also referred to as 5-methoxy-2-aminoindane (MEAI or 5-MeO-AI), is a chiral primary amine featuring an indane core substituted with a methoxy group at the 5-position [1]. This compound belongs to the 2-aminoindane class of psychoactive substances and has been identified as a selective serotonin releasing agent (SSRA) that interacts with plasma membrane monoamine transporters [2]. Its hydrochloride salt form (CAS 1637453-85-0) is frequently utilized in research settings to enhance aqueous solubility and facilitate formulation [3]. The compound has garnered interest as a potential alcohol substitute, a binge-mitigating agent, and more recently as a candidate for treating metabolic disorders including diet-induced obesity [4].

5-Methoxy-2,3-dihydro-1H-inden-1-amine: Why In-Class Analogs Cannot Be Interchanged for Research and Procurement


Substituting 5-methoxy-2,3-dihydro-1H-inden-1-amine with other aminoindanes (e.g., 2-AI, MDAI, MMAI) or structurally similar compounds (e.g., 5-methoxy-N,N-dimethyltryptamine) leads to divergent pharmacological profiles and experimental outcomes. Even minor modifications—such as the absence of the 5-methoxy group or the addition of a methylenedioxy bridge—profoundly alter monoamine transporter selectivity, receptor binding affinities, metabolic stability, and in vivo efficacy [1]. For instance, the unsubstituted parent compound 2-AI preferentially releases norepinephrine and dopamine, whereas 5-methoxy substitution shifts selectivity toward serotonin release, a critical distinction for studies targeting serotonergic pathways [2]. Furthermore, the metabolic fate and oral bioavailability of MEAI differ markedly from close analogs, with rapid clearance and nonlinear pharmacokinetics that directly impact dosing regimens and interpretability of in vivo data [3]. Procurement of the correct analog with defined stereochemistry and validated purity is therefore essential to ensure reproducibility and alignment with published pharmacological benchmarks.

5-Methoxy-2,3-dihydro-1H-inden-1-amine: Quantified Differentiation Evidence Against Closest Analogs


Selective Serotonin Release: 20-Fold SERT vs. DAT Selectivity Over 2-AI

5-Methoxy-2,3-dihydro-1H-inden-1-amine (5-MeO-AI) exhibits a marked shift in monoamine release selectivity compared to the unsubstituted parent compound 2-aminoindan (2-AI). While 2-AI is a catecholamine-selective releaser with potent effects at NET (EC50 = 86 nM) and DAT (EC50 = 439 nM) but negligible SERT activity (EC50 > 10,000 nM), 5-MeO-AI gains substantial SERT-releasing activity (EC50 = 134 nM) at the expense of reduced potency at DAT (EC50 = 2,646 nM) and NET (EC50 = 861 nM) [1]. Quantitatively, 5-MeO-AI demonstrates a 20-fold lower potency at DAT relative to SERT, whereas 2-AI is essentially inactive at SERT. This ring-substitution-induced inversion of transporter selectivity—from dopaminergic/noradrenergic to serotonergic—defines a fundamental pharmacological differentiation critical for target engagement studies [2].

Monoamine Transporters Serotonin Release Neuropsychopharmacology

α2-Adrenoceptor Affinity: 5- to 30-Fold Reduction Relative to Unsubstituted 2-AI

In competitive radioligand binding assays across 29 receptor sites, 5-methoxy substitution significantly attenuates binding affinity at α2-adrenoceptor subtypes compared to the unsubstituted 2-AI scaffold. 2-AI displays high affinity for α2C (Ki = 41 nM), α2A (Ki = 134 nM), and α2B (Ki = 211 nM) receptors. In contrast, 5-MeO-AI exhibits Ki values of 1,224 nM (α2C), 751 nM (α2A), and 1,555 nM (α2B), representing a 30-fold reduction at α2C, a 5.6-fold reduction at α2A, and a 7.4-fold reduction at α2B [1]. This systematic decrease in α2-adrenoceptor affinity demonstrates that the 5-methoxy group exerts a detrimental effect on α2 binding, a phenomenon not observed with other ring substitutions such as methylenedioxy [2]. Consequently, 5-MeO-AI is predicted to exhibit diminished α2-mediated side effects (e.g., sedation, hypotension) compared to 2-AI.

Adrenergic Receptors Binding Affinity Off-target Profiling

Intermediate SERT Selectivity: Quantified Positioning Between MDAI and MMAI

Among 2-aminoindane derivatives, 5-MeO-AI occupies a distinct intermediate position in terms of SERT selectivity, quantified by the DAT/SERT ratio. MDAI (5,6-methylenedioxy-2-aminoindan) is moderately selective for SERT, with a DAT/SERT ratio of 0.08. 5-MeO-AI demonstrates a lower DAT/SERT ratio of 0.05, reflecting enhanced SERT selectivity over MDAI. MMAI (5-methoxy-6-methyl-2-aminoindan), however, is highly selective with a DAT/SERT ratio of >0.003 [1]. This graded selectivity—MDAI (0.08) < 5-MeO-AI (0.05) < MMAI (>0.003)—provides researchers with a tunable range of serotonergic bias. 5-MeO-AI thus serves as a balanced intermediate option, offering greater SERT selectivity than MDAI without the near-absolute SERT selectivity of MMAI, which may be desirable for studies requiring partial retention of catecholamine activity [2].

Structure-Activity Relationship Serotonin Transporter Selectivity Profiling

Low Oral Bioavailability and Rapid Clearance: Pharmacokinetic Differentiation from In-Class Compounds

5-Methoxy-2-aminoindane (MEAI) exhibits a distinct pharmacokinetic profile in rats that differs markedly from other 2-aminoindanes. Following a single oral dose of 10 mg/kg, MEAI displays low oral bioavailability (25%) and undergoes extensive total clearance (2.8 L/h/kg), with a very short plasma and brain half-life of 0.5-0.7 hours [1]. Notably, MEAI demonstrates nonlinear pharmacokinetic behavior; at a higher oral dose of 90 mg/kg, bioavailability increases by 500% relative to the 10 mg/kg dose, indicating saturation of first-pass metabolism or elimination pathways [2]. This contrasts with the more predictable linear pharmacokinetics observed for certain other psychoactive aminoindanes. The plasma-to-brain ratio ranges from 3 to 5.5, with brain MEAI peak levels attained rapidly, suggesting efficient central nervous system penetration despite limited oral bioavailability [3]. Researchers must account for this dose-dependent nonlinearity when designing in vivo studies, as extrapolation from low to high doses is not straightforward.

Pharmacokinetics Bioavailability In Vivo Pharmacology

Anti-Obesity Efficacy In Vivo: Reduction of Diet-Induced Adiposity Without Overstimulation

In a mouse model of diet-induced obesity (DIO), chronic administration of 5-methoxy-2-aminoindane (MEAI) produces significant metabolic improvements not observed with unsubstituted 2-AI or other aminoindane analogs. MEAI treatment significantly reduced DIO-induced overweight and adiposity by preserving lean mass while decreasing fat mass. Specifically, MEAI attenuated DIO-induced hyperglycemia, improved glucose tolerance, and reduced hyperinsulinemia [1]. Additionally, MEAI reduced hepatic steatosis by decreasing hepatic lipid accumulation and lowering liver triglyceride and cholesterol levels, primarily through inhibition of de novo lipid synthesis. Metabolic phenotyping revealed that MEAI increased energy expenditure and fat utilization without altering food consumption, and it normalized voluntary locomotion without overstimulatory effects [2]. While direct comparator data for other aminoindanes in the same model are lacking, the anti-obesity profile of MEAI—characterized by fat mass reduction, improved glycemic control, and absence of psychostimulation—represents a class-level differentiation from compounds like 2-AI, which exhibits amphetamine-like stimulant properties [3].

Obesity Metabolic Disorders In Vivo Pharmacology

5-Methoxy-2,3-dihydro-1H-inden-1-amine: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Selective Serotonergic Probe in Neuropsychopharmacology

Researchers investigating serotonergic mechanisms in mood disorders, anxiety, or substance abuse should utilize 5-methoxy-2,3-dihydro-1H-inden-1-amine as a selective serotonin releasing agent (SSRA) with a defined SERT/DAT selectivity ratio of 0.05 [1]. Unlike the parent 2-AI, which preferentially targets catecholamine transporters, 5-MeO-AI produces robust serotonin release (SERT EC50 = 134 nM) with minimal dopaminergic interference (20-fold lower DAT potency) [2]. This profile enables cleaner dissection of 5-HT-mediated behavioral and neurochemical effects without confounding stimulant or noradrenergic actions.

Alcohol Substitute and Binge-Mitigation Research

5-Methoxy-2,3-dihydro-1H-inden-1-amine (MEAI) is the active ingredient in commercial products marketed as alcohol substitutes and has been evaluated preclinically as a binge-mitigating agent [1]. Studies in rats demonstrate that MEAI reduces alcohol consumption and produces an alcohol-like 'tipsy' experience without the severe intoxication or hangover associated with ethanol [2]. Its pharmacokinetic profile—rapid brain penetration (plasma:brain ratio 3-5.5) and short half-life (0.5-0.7 h)—makes it suitable for episodic use paradigms [3]. Researchers developing novel treatments for alcohol use disorder or investigating non-ethanol intoxicants will find MEAI a valuable reference compound.

Metabolic Disorder and Anti-Obesity Drug Discovery

The unique anti-obesity effects of 5-methoxy-2-aminoindane in diet-induced obese (DIO) mice provide a compelling rationale for its use in metabolic research [1]. MEAI reduces adiposity, improves glycemic control, and reverses hepatic steatosis without altering food intake or causing psychomotor stimulation—a profile distinct from classical stimulants and other aminoindanes [2]. Given the lack of comparable efficacy data for 2-AI, MDAI, or MMAI in obesity models, MEAI represents a specialized tool for probing the intersection of serotonergic signaling and energy homeostasis. Procurement of MEAI with verified purity is essential for replicating these preclinical findings.

Structure-Activity Relationship (SAR) Studies on Aminoindane Scaffolds

5-Methoxy-2,3-dihydro-1H-inden-1-amine serves as a critical benchmark in SAR campaigns exploring the 2-aminoindane chemotype [1]. Its quantified monoamine release profile (SERT EC50 = 134 nM; DAT EC50 = 2,646 nM; NET EC50 = 861 nM) and receptor binding affinities (e.g., α2C Ki = 1,224 nM; 5-HT2B Ki = 4,793 nM) provide a reference point for evaluating the impact of additional substitutions [2]. For instance, the addition of a 6-methyl group to yield MMAI dramatically increases SERT selectivity (DAT/SERT ratio >0.003 vs. 0.05), while a methylenedioxy bridge yields MDAI with intermediate selectivity (0.08) [3]. Researchers designing novel analogs can use 5-MeO-AI as a baseline to assess how further modifications modulate transporter selectivity and off-target receptor engagement.

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